Product packaging for 4-Chloro-5-methoxy-1H-indole(Cat. No.:CAS No. 68935-48-8)

4-Chloro-5-methoxy-1H-indole

Cat. No.: B042837
CAS No.: 68935-48-8
M. Wt: 181.62 g/mol
InChI Key: LQWRYYUMZJGPDF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-indole (CAS 68935-48-8) is an indole-based chemical scaffold with the molecular formula C9H8ClNO . It serves as a versatile building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. The indole nucleus is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of biological activities . Research into indole derivatives has demonstrated their significant potential in various therapeutic areas, including as antiviral , anti-inflammatory, and anticancer agents . For instance, structurally similar methoxy-substituted indole-2-carboxylic acids have been identified as key components in potent dipeptide-type inhibitors against SARS-CoV 3CL protease, with the methoxy group playing a critical role in enhancing inhibitory potency . This highlights the value of substituted indoles like this compound as core structures for developing new pharmacologically active compounds. As a solid with a melting point range typical for this class of compounds (e.g., a similar analogue, 4-chloro-6-methoxy-1H-indole, has an MP of 44-47°C ), it is suitable for use in various synthetic transformations. This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B042837 4-Chloro-5-methoxy-1H-indole CAS No. 68935-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWRYYUMZJGPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68935-48-8
Record name 4-chloro-5-methoxy-1H-indole
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Synthetic Methodologies for 4 Chloro 5 Methoxy 1h Indole and Its Derivatives

Established Synthetic Routes for Indole (B1671886) Ring Systems

The construction of the indole nucleus is a well-trodden path in organic synthesis, with several classical methods remaining fundamental to the field. chim.it These methods are often adaptable for the synthesis of substituted indoles, including those bearing methoxy (B1213986) groups which enhance the reactivity of the indole core. chim.it

Fischer Indole Synthesis and its Peculiarities with Methoxy Substituents

The Fischer indole synthesis, discovered by Emil Fischer and Friedrich Jourdan in 1883, is one of the most versatile and widely used methods for constructing the indole scaffold. rsc.org The reaction typically involves the acid-catalyzed thermal rearrangement of an N-arylhydrazone to generate the indole ring with the elimination of ammonia (B1221849). chim.it The choice of acid catalyst, which can include Brønsted acids like HCl and H2SO4, is crucial for the reaction's success. rsc.org

The presence of methoxy substituents on the phenylhydrazone can present peculiarities. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) has been shown to yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.govnih.gov This unusual outcome results from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy substituent. nih.govnih.gov Despite these potential complexities, the Fischer indole synthesis has been successfully applied to the synthesis of various methoxy-substituted indole alkaloids. rsc.org

Bischler Indole Synthesis for Methoxy-Activated Indoles

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, provides another important route to indoles. researchgate.net This method has been adapted for the preparation of methoxy-activated indoles. chim.it For example, a modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it The reaction of N-methylaniline with an α-diazo-β-ketoester in the presence of rhodium(II) acetate (B1210297) yields an α-(N-arylamino)ketone, which is then cyclized to the indole. chim.it Microwave irradiation has also been shown to accelerate the Bischler synthesis of methoxy-substituted indoles. mdpi.com

Hemetsberger Indole Synthesis for Methoxy-Activated Indoles

The Hemetsberger indole synthesis is another classical method that has been successfully employed for the synthesis of methoxy-activated indoles. chim.it This route proceeds through the thermal decomposition of α-azidocinnamic esters. For instance, the synthesis of indole-2-carboxylates with various substituents on the phenyl ring can be achieved via the Hemetsberger–Knittel indole synthesis. acs.org This involves the Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde, followed by thermolysis of the resulting methyl-2-azidocinnamate and subsequent electrophilic cyclization. acs.org Microwave-assisted Hemetsberger–Knittel synthesis has been reported as a rapid and efficient method for accessing indole derivatives. openmedicinalchemistryjournal.com

Friedel-Crafts Acylation in Indole Synthesis

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the indole ring, typically at the C3-position. researchgate.netikm.org.my While direct acylation of indole itself can be challenging due to its high reactivity and potential for polymerization, the use of a protecting group on the indole nitrogen, such as a phenylsulfonyl group, allows for efficient and high-yield acylation at the 3-position. researchgate.net The protecting group can then be removed by base hydrolysis to afford the 3-acylindole. researchgate.net

Acylation can also be directed to the benzene ring of the indole nucleus under certain conditions. thieme-connect.com For indoles bearing electron-withdrawing groups at the 2 or 3-positions, Friedel-Crafts acylation can lead to substitution at the C-5 position. thieme-connect.com The Vilsmeier-Haack intermediate of indole can also be acylated at the 5-position. thieme-connect.com In the case of highly activated indoles, such as 5-methoxyindole (B15748), Friedel-Crafts acylation can be challenging, with some Lewis acids like SnCl4 and TiCl4 giving low yields of the desired product. ikm.org.my

Specific Synthetic Approaches to 4-Chloro-5-methoxy-1H-indole

The synthesis of the specific target compound, this compound, can be envisioned through various strategic disconnections. However, a particularly direct approach involves the electrophilic substitution of a pre-formed methoxy-substituted indole.

Reaction of 5-methoxyindole with Squaric Acid Dichloride

A documented synthesis of a closely related compound, 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione, proceeds via a Friedel-Crafts-type acylation of 5-methoxyindole with squaric acid dichloride. mdpi.comsciprofiles.comresearchgate.net This reaction is carried out in anhydrous diethyl ether without the need for a Lewis acid catalyst, affording the product in good yields. mdpi.com The high reactivity of the electron-rich 5-methoxyindole at the 3-position drives the reaction. mdpi.com

This reaction highlights a potential pathway toward this compound. While the reported product is the 3-substituted derivative, modifications to the reaction conditions or the use of directing groups could potentially favor substitution at the 4-position. The electron-donating nature of the methoxy group at C5 activates the benzene ring for electrophilic attack, making positions 4 and 6 susceptible to substitution.

Compound Information Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Involvement
This compoundC₉H₈ClNO181.62Target Compound
5-MethoxyindoleC₉H₉NO147.17Starting material for Friedel-Crafts acylation
Squaric acid dichlorideC₄Cl₂O₂150.93Acylating agent
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dioneC₁₃H₈ClNO₃261.66Product of reaction between 5-methoxyindole and squaric acid dichloride mdpi.com
Ethyl pyruvateC₅H₈O₃116.12Component in Fischer indole synthesis
2-MethoxyphenylhydrazineC₇H₁₀N₂O138.17Precursor for Fischer indole synthesis
Ethyl 6-chloroindole-2-carboxylateC₁₁H₁₀ClNO₂223.66Abnormal product in Fischer indole synthesis nih.govnih.gov
Ethyl 7-methoxyindole-2-carboxylateC₁₂H₁₃NO₃219.24Normal product in Fischer indole synthesis nih.govnih.gov
Methyl 2-azidoacetateC₃H₅N₃O₂115.09Reagent in Hemetsberger-Knittel synthesis acs.org
1-(Phenylsulfonyl)indoleC₁₄H₁₁NO₂S257.31Protected indole for Friedel-Crafts acylation researchgate.net

Research Findings Summary

Synthetic MethodKey FindingsReferences
Fischer Indole Synthesis Methoxy substituents can lead to abnormal cyclization products. nih.govnih.gov
Remains a versatile method for synthesizing methoxy-substituted indole alkaloids. chim.itrsc.org
Bischler Indole Synthesis Effective for methoxy-activated indoles, with microwave assistance accelerating the reaction. chim.itmdpi.com
Hemetsberger Indole Synthesis Useful for preparing methoxy-activated indoles, particularly indole-2-carboxylates. chim.itacs.org
Friedel-Crafts Acylation N-protection is often necessary for selective C3-acylation. Can be directed to C5 under specific conditions. researchgate.netikm.org.mythieme-connect.com
Reaction with Squaric Acid Dichloride 5-Methoxyindole reacts readily at the C3-position without a Lewis acid catalyst. mdpi.comsciprofiles.comresearchgate.net

Synthesis through Amination and Reduction Procedures

Synthetic routes involving amination and subsequent reduction are established methods for constructing the indole framework or related precursors. A representative strategy for a structurally similar compound, 6-chloro-5-methoxy-1H-indole, involves the amination of acetyl chloride, which is then followed by a borohydride (B1222165) reduction of the resulting imine. biosynth.com The final step is an acetylation of the alcohol formed. biosynth.com This sequence highlights a common pathway where a carbonyl compound is converted to an amine via an imine intermediate, a process known as reductive amination. mdpi.com

The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent to convert carbonyl compounds to amines. mdpi.com This one-pot reaction proceeds through an imine intermediate which is reduced in situ. mdpi.com While specific application to this compound is not detailed, the general mechanism involves the formation of a formamide (B127407) derivative, which can be hydrolyzed to the free amine. mdpi.com

General Steps in Reductive Amination Synthesis:

Imine Formation: A carbonyl compound reacts with an amine source (like ammonia or a primary amine) to form an imine (Schiff base).

Reduction: The imine is reduced to an amine using a suitable reducing agent, such as sodium borohydride (NaBH₄). biosynth.com

Synthesis of Isotope-Labelled this compound

Isotope-labelled compounds are crucial tools in various scientific studies, including mechanistic investigations and metabolic tracking. A deuterated version of the target compound, this compound-d3, has been synthesized for use in the preparation of melatonin (B1676174) analogs. pharmaffiliates.com

A general and highly regioselective method for the hydrogen isotope labeling of indoles utilizes gold(I) catalysis. chemrxiv.org This method allows for the deuteration of indoles at the C3-position with high isotopic enrichment using D₂O as the deuterium (B1214612) source. chemrxiv.org The reaction is tolerant of various functional groups, including chloro and methoxy substituents. chemrxiv.org For instance, 4-chloroindole (B13527) and 5-methoxyindole can be effectively deuterated using this protocol, although chlorinated indoles may require a higher catalyst loading due to lower reactivity. chemrxiv.org

EntrySubstrateCatalyst Loading (mol%)D₂O (equiv.)Time (h)Isotopic Enrichment (%)Yield (%)Citation
14-Methoxyindole11016>9596 chemrxiv.org
25-Methoxyindole11016>9596 chemrxiv.org
34-Chloroindole210168587 chemrxiv.org
45-Chloroindole21016>9595 chemrxiv.org
56-Chloroindole11016>9597 chemrxiv.org

This table presents data on the Au(I)-catalyzed deuteration of various substituted indoles, demonstrating the method's applicability for synthesizing isotope-labelled analogs.

Synthetic Strategies for Analogs and Derivatives of this compound

The derivatization of the this compound core is essential for creating a library of compounds for structure-activity relationship (SAR) studies. nih.gov Key positions for modification include the C3 position, the indole nitrogen (N1), and leveraging the activating effect of the C5-methoxy group. chim.itjst.go.jp

The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution. jst.go.jpmdpi.com This reactivity is a cornerstone of indole functionalization.

A common method is the Friedel-Crafts acylation. For example, 5-methoxyindole can react with squaric acid dichloride in the absence of a Lewis acid catalyst to yield the C3-acylated product, 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione. mdpi.com The electron-donating methoxy group facilitates this reaction. mdpi.com Other acylation methods involve the use of nitriles in the presence of boron Lewis acids to generate 3-acylindoles. jst.go.jp

Alkylation at the C3 position is another important transformation. A metal-free hydrogen autotransfer-type reaction has been developed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.org In this process, 5-methoxyindole can be alkylated to provide the C3-substituted product in high yield. chemrxiv.org Furthermore, cobalt-catalyzed reductive C-H alkylation using carboxylic acids as the alkylating agents has been successfully applied to various 5-substituted indoles, including those with methoxy and chloro groups. rsc.org

Reaction TypeReagentsSubstrate ExampleProduct TypeCitation
Friedel-Crafts AcylationSquaric acid dichloride5-MethoxyindoleC3-Acylated Indole mdpi.com
AcylationTrichloroacetonitrile, PhBCl₂1-Methylindole3-Acylindole jst.go.jp
Alkylation (Autotransfer)Hydroxymethyl pyridine, Cs₂CO₃/Oxone5-MethoxyindoleC3-Alkylated Indole chemrxiv.org
Reductive AlkylationAcetic acid, Co(acac)₃/Triphos2-Methyl-5-methoxy-1H-indoleC3-Alkylated Indole rsc.org

This table summarizes various methods for the functionalization at the C3 position of indole derivatives.

The nitrogen atom of the indole ring (N1) can be readily functionalized through alkylation or acylation reactions, which is often a necessary step in multi-step syntheses to protect the nitrogen or to introduce specific functionalities.

N-alkylation can be achieved by treating the indole with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. A similar strategy involves the N-alkylation of 4-chloroindole with chloroacetic acid or its esters, often using a Lewis acid catalyst like aluminum chloride (AlCl₃) under reflux conditions.

N-acylation provides another route for derivatization. 5-Methoxy-2,3-dimethylindole can be acylated at the N1 position with 4-chlorobenzoyl chloride. vulcanchem.com A general method for synthesizing N1-phenylsulfonyl indole derivatives involves reacting substituted indoles with a sulfonyl chloride in the presence of a base like NaH. tandfonline.com

The presence of a methoxy group on the benzene ring of the indole nucleus significantly influences its reactivity. chim.it Methoxy groups are electron-donating, thereby activating the indole system and making it more susceptible to electrophilic substitution reactions. chim.it The synthesis of methoxyindoles is a key strategy for diversifying the regiochemical behavior of the indole core. chim.it

The enhanced nucleophilicity of methoxy-activated indoles facilitates reactions that might be difficult with unsubstituted indole. For example, the C3-alkylation of 5-methoxyindole using a cesium carbonate/oxone-mediated hydrogen autotransfer-type reaction proceeds in high yield (81%), demonstrating the positive influence of the activating group. chemrxiv.org Similarly, myoglobin-catalyzed carbene C-H insertion into 5-methoxy-indole, while requiring optimized conditions, allows for efficient C3-functionalization. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic pathways is critical for improving reaction yields, minimizing byproducts, and ensuring scalability. This involves the careful selection of catalysts, solvents, bases, and reaction temperatures.

For instance, in the N-acylation of 5-methoxy-2,3-dimethylindole, different conditions can lead to varying efficiencies. vulcanchem.com The use of sodium hydride in dimethylformamide (NaH/DMF) as a base-solvent system can achieve yields of 85% in analogous structures, while using sulfuric acid in acetonitrile (B52724) under reflux yields the target compound with over 70% efficiency. vulcanchem.com

The choice of catalyst can dramatically alter the regioselectivity of a reaction. In the C-H functionalization of 3-carboxamide indoles, switching between a Rhodium(I) and an Iridium(III) catalyst system directs the functionalization to either the C3 or C2 position, respectively. nih.gov This catalyst-controlled site selectivity is a powerful tool for optimization, allowing access to different isomers from the same starting material. nih.gov

ReactionParameter VariedCondition ACondition BOutcomeCitation
N-AcylationBase/Solvent SystemH₂SO₄ / AcetonitrileNaH / DMFYield >70% (A) vs. 85% (B, analogous structures) vulcanchem.com
C-H FunctionalizationCatalystRh(I)/Ag(I)Ir(III)/Ag(I)C3-Functionalization (A) vs. C2-Functionalization (B) nih.gov
C3-AcylationLewis AcidBCl₃PhBCl₂65% Yield, 24h (A) vs. 90% Yield, 1.5h (B) jst.go.jp

This table illustrates how modifying reaction parameters such as catalysts and solvent systems can optimize synthetic outcomes.

Control of Temperature and Reaction Time

The temperature and duration of a chemical reaction are pivotal in directing the synthesis towards the desired product and minimizing the formation of byproducts. In the synthesis of indole derivatives, these parameters are carefully optimized for each specific transformation.

For instance, the synthesis of 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione, a derivative of the target compound, is conducted by reacting 5-methoxyindole with squaric acid dichloride. This reaction is stirred for 27 hours at room temperature. mdpi.com The choice of room temperature suggests that the activation energy for the desired Friedel-Crafts acylation is sufficiently low to proceed without thermal input, which can also help to prevent potential side reactions that might occur at elevated temperatures. mdpi.com

In more complex syntheses, such as the iridium(III)-catalyzed [3+2] annulation to form pyrrolo[1,2-a]indole derivatives, temperature control is used to selectively generate different products. For example, a reaction performed at 25 °C for 5-48 hours yields tetrasubstituted alkenes, while increasing the temperature to 80 °C for a longer duration of 20-48 hours favors the formation of the [3+2] annulation product. ucl.ac.uk This demonstrates a temperature-controlled divergent synthesis, where a higher temperature provides the energy needed for a subsequent intramolecular cyclization. ucl.ac.uk A shorter reaction time of 6 hours at 80 °C resulted in a mixture of both products, highlighting the importance of reaction duration in achieving product selectivity. ucl.ac.uk

The synthesis of other indole derivatives also illustrates the importance of temperature control. For example, the Fischer indole synthesis, a common method for creating the indole core, can involve heating at high temperatures, such as 190 °C for 4.5 hours, to drive the reaction to completion. rsc.org In contrast, other reactions, like reductive amination with NaBH₄, are carried out at ambient temperature. rsc.org Catalytic hydrogenation processes for creating indole derivatives from nitroarenes are also sensitive to temperature, where an increase in temperature might be used to compensate for catalyst deactivation over time in continuous flow systems. researchgate.netrsc.org

The following table summarizes the reaction conditions for the synthesis of various indole derivatives, illustrating the range of temperatures and times employed.

Product/ReactionStarting MaterialsTemperatureReaction TimeYieldReference
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione5-methoxyindole, Squaric acid dichlorideRoom Temperature27 h74.4% mdpi.com
Pyrrolo[1,2-a]indole derivativesIndoles, Alkynes80 °C20-48 h43-86% ucl.ac.uk
Tetrasubstituted alkenesIndoles, Alkynes25 °C5-48 h- ucl.ac.uk
Indole product via Fischer SynthesisPhenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal190 °C4.5 h89% rsc.org
(+)-Strictamine intermediate via Reductive Fischer Indolization-23 °C-83% rsc.org

Purity and Yield Enhancement

Achieving high purity and yield is a primary goal in synthetic chemistry. For this compound and its derivatives, various strategies are employed during and after the reaction to ensure the isolation of a pure product in high quantities.

A key factor in enhancing purity is the strategic choice of solvent and reaction conditions to facilitate product isolation. In the synthesis of 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione, anhydrous diethyl ether is used as the solvent. This is advantageous because the reactants are soluble, while the product readily precipitates from the reaction mixture. mdpi.com This precipitation allows for easy separation of the product from the reaction medium by simple filtration, which is a highly effective initial purification step. The resulting precipitate is then washed with the same solvent to remove any soluble impurities, leading to a high-purity solid. mdpi.com This method also helps to avoid the formation of hydrolysis side-products. mdpi.com

Post-reaction purification techniques are crucial for obtaining high-purity compounds. Common methods reported for indole derivatives include:

Filtration: Used to collect solid products that precipitate out of the reaction mixture. mdpi.comucl.ac.uk

Crystallization: A powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., CHCl₃/DMF) and allowed to slowly form crystals, leaving impurities behind in the mother liquor. mdpi.com

Flash Chromatography (FCC): A widely used method for purifying a broad range of compounds. A column of silica (B1680970) gel is used as the stationary phase, and a solvent system (e.g., 0–5% DCM:MeOH) is used as the mobile phase to separate the desired compound from byproducts based on differences in polarity. acs.orgnih.gov

Coprecipitation: This method was used to purify a heptamethine fluorophore derivative, where the crude product was purified using a mixture of DMSO and acetone (B3395972) to obtain a crystalline solid. mdpi.com

The yield of a reaction is a measure of its efficiency. For the synthesis of 1H-indole-2-carboxamide derivatives, which include a 5-methoxy substituted analogue, the yields can be significantly influenced by the specific coupling procedure and purification method. For example, the synthesis of N-(4-(aminomethyl)phenyl)-5-methoxy-1H-indole-2-carboxamide from 5-methoxy-1H-indole-2-carboxylic acid resulted in a 67% yield after purification by flash column chromatography. acs.orgnih.gov Similarly, the 5-chloro analogue was obtained in a 48% yield. acs.orgnih.gov

The table below provides a summary of purification methods and yields for several indole derivatives.

CompoundPurification MethodYieldReference
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dioneFiltration, Washing, Crystallization (CHCl₃/DMF)74.4% mdpi.com
N-(4-(aminomethyl)phenyl)-5-methoxy-1H-indole-2-carboxamideFlash Column Chromatography (0–5% DCM:MeOH)67% acs.orgnih.gov
N-(4-(aminomethyl)phenyl)-5-chloro-1H-indole-2-carboxamideFlash Column Chromatography (0–5% DCM:MeOH)48% acs.orgnih.gov
Pyrrolo[1,2-a]indole derivativesFiltration, Flash Chromatography43-86% ucl.ac.uk
Heptamethine fluorophore derivativeCoprecipitation (DMSO/acetone)77% mdpi.com

Mechanistic Investigations of Reactions Involving 4 Chloro 5 Methoxy 1h Indole

Reaction Mechanisms in Indole (B1671886) Synthesis and Functionalization

The functionalization of the indole core, particularly at the C3 position, is a cornerstone of indole chemistry. jst.go.jp The electron-donating nature of the indole ring system makes it highly reactive towards electrophiles, primarily at this position. mdpi.com

Electrophilic Attack at the Indole 3-Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. jst.go.jpmdpi.com This high reactivity is a fundamental principle in the functionalization of indoles. For instance, in Friedel-Crafts acylation reactions, the indole nucleus can react with acylating agents even in the absence of a traditional Lewis acid catalyst. mdpi.com The electron-donating methoxy (B1213986) group further enhances the nucleophilicity of the indole ring, facilitating this type of reaction. chim.it

An example of this is the reaction of 5-methoxyindole (B15748) with squaric acid dichloride, which proceeds via an electrophilic attack at the 3-position to yield 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione. mdpi.com The electron-donating properties of the indole ring diminish the reactivity of the remaining chloride on the product, allowing for convenient isolation. mdpi.com

Addition-Elimination Mechanisms

Nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) portion of the indole ring typically proceed through an addition-elimination mechanism. ntnu.no This process involves the formation of a negatively charged intermediate known as a Meisenheimer complex. ntnu.no The reaction is initiated by the addition of a nucleophile to the aromatic ring, leading to a temporary disruption of the aromatic π-system as the carbon at the site of attack becomes sp3-hybridized. ntnu.no The subsequent elimination of the leaving group restores the aromaticity of the ring. ntnu.no

In some cases, particularly with strong bases and in the absence of activating groups, a different mechanism known as the benzyne (B1209423) mechanism can occur. masterorganicchemistry.com This pathway involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com However, the more common pathway for nucleophilic aromatic substitution on activated aromatic rings is the addition-elimination mechanism. masterorganicchemistry.com

Role of Catalysts in Synthetic Transformations

Catalysts play a crucial role in directing the outcome of reactions involving indoles, influencing both reaction rates and selectivity. beilstein-journals.org Lewis acids are frequently employed, but their absence can also lead to specific and useful transformations. mdpi.com

Lewis Acid Catalysis

Lewis acids are commonly used to activate electrophiles in reactions with indoles. jst.go.jp For example, in the N-alkylation of 4-chloroindole (B13527) with chloroacetic acid, a Lewis acid like aluminum chloride (AlCl₃) is typically used to activate the chloroacetic acid, facilitating nucleophilic substitution at the indole nitrogen. Boron-based Lewis acids, such as BCl₃, have also been shown to be effective in promoting reactions like the acylation of indoles with nitriles. jst.go.jp These catalysts coordinate to the nitrile, increasing its electrophilicity and enabling the reaction to proceed selectively at the C3 position of the indole. jst.go.jp In some instances, the choice of Lewis acid can influence the regioselectivity of the reaction. For example, in the Fischer indole synthesis of certain phenylhydrazones, using zinc chloride as a catalyst can lead to substitution at the 5-position of the indole nucleus. nih.gov

Catalyst TypeExample CatalystRole in ReactionRef.
Lewis AcidAluminum Chloride (AlCl₃)Activates chloroacetic acid for N-alkylation.
Lewis AcidBoron Trichloride (BCl₃)Activates nitriles for C3-acylation. jst.go.jp
Lewis AcidZinc Chloride (ZnCl₂)Can direct substitution to the 5-position in Fischer indole synthesis. nih.gov

Absence of Lewis Acid Catalysts

Interestingly, some reactions involving indoles can proceed efficiently without the need for a Lewis acid catalyst. mdpi.com The inherent high reactivity of the indole ring towards electrophilic attack at the 3-position can be sufficient to drive the reaction forward. mdpi.com A notable example is the Friedel-Crafts acylation of 5-methoxyindole with squaric acid dichloride in anhydrous diethyl ether, which yields the desired product in good yields without a catalyst. mdpi.com The electron-rich nature of the indole, enhanced by the methoxy group, is key to this reactivity. chim.itmdpi.com This approach offers a milder and more environmentally benign alternative to traditional Lewis acid-catalyzed methods. nih.gov

Regioselectivity and Stereoselectivity in Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules derived from 4-Chloro-5-methoxy-1H-indole. The substitution pattern of the indole ring plays a significant role in directing the outcome of these reactions.

The methoxy group at the 5-position and the chloro group at the 4-position influence the electronic properties of the indole ring, which in turn dictates the regioselectivity of electrophilic substitution. chim.it While the C3 position is generally the most reactive site for electrophilic attack, the presence of these substituents can modulate this reactivity and potentially direct substitution to other positions. chim.itmdpi.com For example, the electron-donating methoxy group enhances the reactivity of the benzene portion of the indole, potentially allowing for substitution at positions C4, C6, or C7, which is not typically observed in simple indoles. chim.it

In reactions involving the formation of new stereocenters, achieving high stereoselectivity is often a primary goal. For instance, in the iodine-catalyzed C3 benzylation of indoles with benzylic alcohols, the reaction proceeds with high regioselectivity for the C3 position and can be adapted to generate chiral products. nih.gov The specific reaction conditions and the nature of the catalyst and substrates are crucial for controlling the stereochemical outcome. mdpi.com

Reaction TypeKey FactorOutcomeRef.
Electrophilic SubstitutionMethoxy group at C5Enhances reactivity at C3 and can activate other positions on the benzene ring. chim.it
C3 BenzylationIodine catalystHigh regioselectivity for the C3 position. nih.gov
Nucleophilic AdditionBase catalystRegioselective N-H addition of indoles to vinylene carbonate. mdpi.com

Influence of Methoxy Substituents on Reactivity

The presence of a methoxy group significantly enhances the reactivity of the indole ring. chim.it This electron-donating group increases the electron density of the aromatic system, making it more susceptible to electrophilic substitution. scbt.com The position of the methoxy group is crucial in directing these reactions. For instance, in indoles with methoxy groups at the C4 and C6 positions, the normally unreactive C7 position becomes activated and available for chemical reactions. dergipark.org.tr

The methoxy group's influence extends to various reaction types, including acylation, formylation, and nitration. dergipark.org.tr Its electron-donating nature can also affect the stability of reaction intermediates. For example, in the Fischer indole synthesis, a methoxy group on one of the benzene rings can direct the cyclization towards that ring. nih.gov

Studies on related methoxy-substituted indoles have shown that these compounds are valuable scaffolds in many natural alkaloids and have been a focus of research for several decades. chim.it The enhanced reactivity provided by the methoxy group allows for the synthesis of new classes of both natural and unnatural indoles. chim.it

Positional Isomerism and Electronic Distribution

The arrangement of substituents on the indole ring, known as positional isomerism, has a profound impact on the molecule's electronic and structural properties. The specific placement of the chloro and methoxy groups in this compound dictates the electronic distribution and, consequently, its reactivity and physical properties.

Computational studies on substituted indoles reveal that the position of a substituent can significantly alter the electronic transition energies. nih.gov The 4-position of the indole ring is considered particularly influential, as its local electron density may have a greater effect on the electronic transition dipole moments of the indole chromophore. nih.gov This suggests that the properties of 4-substituted indoles can be fine-tuned by altering the electronic nature of the substituent. nih.gov

The interplay between electron-donating and electron-withdrawing groups at different positions creates a complex electronic landscape. For example, the presence of an electron-donating group generally increases the nucleophilicity of the indole ring, leading to higher yields in certain reactions, while electron-withdrawing groups tend to decrease reactivity. rsc.org In the case of this compound, the electron-donating methoxy group at the 5-position and the electron-withdrawing chloro group at the 4-position will have competing effects on the electron density of the indole ring system.

Table 1: Comparison of Isomeric Effects on Indole Properties

PropertyEffect of Positional IsomerismSupporting Evidence
Reactivity The position of substituents dictates the most active sites for electrophilic substitution. dergipark.org.trMethoxy groups at C4 and C6 activate the C7 position. dergipark.org.tr
Conformational Stability The position of a methoxy group can determine the observed conformer. thedelocalizedchemist.com5-methoxyindole exists as a single anti-conformer, while 6-methoxyindole (B132359) shows both syn and anti-conformers. thedelocalizedchemist.com
Electronic Transitions The 4-position of the indole ring has a significant effect on electronic transition energies. nih.govThe absorption and emission wavelengths of 4-substituted indoles can be tuned by changing the substituent's electronic properties. nih.gov
Diradical Character Substitution patterns and structural isomerism can tune the diradical properties in indolocarbazole systems. researchgate.netacs.orgua.esMeta-substituted systems with a V-shaped structure show the largest diradical character. researchgate.netua.es

Solvent Effects on Reaction Outcomes and Optical Properties

The choice of solvent can significantly influence both the outcome of chemical reactions involving substituted indoles and their optical properties. The polarity of the solvent can affect the rate and selectivity of reactions by stabilizing or destabilizing reactants, transition states, and products. For instance, in the Fischer indole synthesis, the use of different acidic catalysts and solvents can lead to different product distributions. tandfonline.com

The optical properties of indole derivatives, such as their absorption and fluorescence spectra, are particularly sensitive to the solvent environment, a phenomenon known as solvatochromism. aip.orgaip.orgresearchgate.net Polar solvents often cause a red-shift (a shift to longer wavelengths) in the fluorescence spectra of indoles, which is attributed to the relaxation of the excited state in the polar environment. aip.orgaip.orgresearchgate.net This indicates an increase in the dipole moment of the indole derivative upon excitation. researchgate.nettsijournals.com

Studies on various indole derivatives have shown that the magnitude of the solvatochromic shift depends on the nature and position of the substituents. nih.govrsc.orgrsc.org For example, indole derivatives with strong electron-accepting groups can exhibit large non-linear optical properties and show significant charge transfer character in their excited state. rsc.orgrsc.org The interaction between the solvent and the substituted indole can be complex, and in some cases, can lead to the formation of ground-state complexes between the solvent and the solute. aip.orgaip.org

The fluorescence of some indole derivatives is weak, and the quantum yield can be dependent on the solvent polarity. researchgate.net This is sometimes explained by the initial formation of a non-emissive excited state that can relax to a weakly fluorescent intramolecular charge transfer state. researchgate.net The viscosity of the solvent can also play a role, with studies in viscous solvents like glycerol (B35011) confirming that a significant portion of the emission shift is due to solvent relaxation. aip.orgaip.org

Table 2: Solvent Effects on Indole Derivatives

Solvent PropertyObserved EffectExample
Polarity Red-shift in fluorescence spectra. aip.orgaip.orgresearchgate.netThe fluorescence Stokes shift of indole increases with increasing solvent polarity. aip.org
Polarity Influences reaction outcomes. tandfonline.comDifferent product ratios in Fischer indole synthesis depending on the solvent and catalyst. tandfonline.com
Polarity Affects non-linear optical properties. rsc.orgrsc.orgEthenyl indoles with strong electron-attracting substituents show large NLO properties. rsc.org
Viscosity Confirms solvent relaxation as a major factor in emission shifts. aip.orgaip.orgTemperature dependence of emission shift in glycerol. aip.org

Biological and Medicinal Chemistry Applications of 4 Chloro 5 Methoxy 1h Indole Analogues

Therapeutic Applications and Drug Development Potential

The indole (B1671886) nucleus is a key structural component in many pharmaceutical agents. mdpi.com The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs available for various diseases. nih.gov This highlights the broad therapeutic potential of chlorinated compounds. Analogues of 4-chloro-5-methoxy-1H-indole are being investigated for their potential in treating a variety of conditions, primarily due to their ability to act as enzyme inhibitors. nih.govnih.gov

Their development potential is particularly noted in oncology, where they serve as scaffolds for inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell growth, differentiation, and apoptosis. nih.gov Deregulation of these kinases is a hallmark of many cancers, making targeted inhibition a promising therapeutic strategy. nih.gov Furthermore, indole-based structures are being explored as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy for its role in modulating the tumor microenvironment. nih.govyuntsg.com The development of potent and selective inhibitors for these targets is an active area of drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies provide critical insights into optimizing their potency and selectivity as enzyme inhibitors. amanote.comresearchgate.net

The specific placement of substituents on both the indole ring and any associated phenyl groups is critical for biological activity. For instance, in a series of 2-phenylbenzimidazoles (bioisosteres of indoles), the position and nature of substituents on the phenyl ring significantly impacted their anticancer activity. The presence of a methoxy (B1213986) group can be a crucial factor in the anticancer properties of various heterocyclic compounds. researchgate.netresearchgate.net

In studies of ALOX15 inhibitors, a 2-arylindole scaffold with a methoxy group in the para-position of the benzene (B151609) ring was identified as an "allosteric determinant" required for selective enzyme inhibition. mdpi.com Similarly, for certain kinase inhibitors, the substitution pattern on a phenyl ring attached to the core scaffold determines the binding affinity. For example, in a series of 1,2,4-triazole derivatives, compounds with meta- and para-substituted methylphenyl groups were found to be the most active acetylcholinesterase inhibitors, while ortho-substituted compounds were the least active. nih.gov This demonstrates that the spatial arrangement dictated by substituent position is key for optimal interaction with the enzyme's active site. nih.gov

Halogenation, particularly the introduction of a chlorine atom, is a powerful tool in medicinal chemistry to enhance the potency and modulate the physicochemical properties of a drug candidate. nih.govdntb.gov.ua The position of the chlorine atom can have a dramatic effect on inhibitory activity. For instance, in the development of certain kinase inhibitors, the introduction of a chlorine atom can lead to a significant increase in potency. nih.gov

In a series of indole-based EZH2 inhibitors, fluorination (another form of halogenation) was used to modulate properties like lipophilicity, plasma protein binding, and metabolic clearance. acs.org While this study used fluorine, it exemplifies the principle that halogenation of the indole scaffold is a key strategy for optimizing pharmacokinetic profiles and, consequently, in vivo efficacy. acs.org The strategic placement of a chlorine atom can enhance binding interactions within the target protein's active site, often through favorable hydrophobic or halogen-bonding interactions.

Small functional groups, such as chloro and methoxy groups, can profoundly influence the interaction of a ligand with its biological target. youtube.com The methoxy group is prevalent in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov It can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for fitting into a protein's binding pocket. nih.gov

The chlorine atom, valued for its electronic and steric properties, can increase a molecule's lipophilicity, facilitating passage through cell membranes. nih.gov It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target. The combination of both a chloro and a methoxy group on an indole scaffold, as in this compound, provides a unique set of properties that medicinal chemists can exploit to design potent and selective inhibitors. youtube.comnih.gov

Modulation of Biological Targets and Pathways

Analogues of this compound exert their biological effects by modulating the activity of specific proteins, often enzymes, that are part of critical cellular signaling pathways. nih.govnih.gov By inhibiting these targets, they can disrupt disease processes, particularly in cancer and infectious diseases. nih.govnih.gov

A primary mechanism of action for many indole-based compounds is enzyme inhibition. nih.gov These molecules are designed to fit into the active site of a target enzyme, blocking its normal function.

Protein Kinase Inhibition : Protein kinases are a large family of enzymes that regulate a majority of signal transduction pathways in cells. nih.gov Their deregulation is implicated in numerous diseases, especially cancer. nih.gov

FGFR (Fibroblast Growth Factor Receptor) : Analogues based on indazole, a bioisostere of indole, have been developed as potent inhibitors of FGFR1. nih.gov Inhibition of the FGFR signaling pathway is a promising approach for cancer therapy. nih.gov One study identified an indazole derivative with an IC₅₀ value of 3.3 nM against FGFR1. nih.gov

Other Kinases : Indole and related heterocyclic scaffolds are central to the design of inhibitors for a wide range of kinases. For example, quinazoline derivatives with chloro substitutions have been developed as potent c-Src/Abl kinase inhibitors. nih.gov Pyrrole derivatives, which share features with indoles, have also been designed as potential tyrosine kinase inhibitors targeting EGFR and VEGFR2. nih.gov

IDO1 (Indoleamine 2,3-dioxygenase 1) Inhibition : IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. nih.gov It is a significant target in cancer immunotherapy because its upregulation in tumors helps cancer cells evade the immune system. Several studies have focused on developing novel IDO1 inhibitors. nih.govyuntsg.com In one study, compounds incorporating urea and 1,2,3-triazole structures, which can be linked to an indole core, showed potent IDO1 inhibitory activity, with one compound achieving an IC₅₀ value of 0.07 µM. yuntsg.com

TgCDPK1 (Toxoplasma gondii Calcium-Dependent Protein Kinase 1) Inhibition : This enzyme is essential for the motility, cell invasion, and replication of the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Structure-based drug design has led to the development of novel heterocyclic scaffolds that act as potent TgCDPK1 inhibitors, effectively blocking parasite growth. nih.gov This demonstrates the potential of indole-like scaffolds in developing new anti-parasitic agents.

The table below summarizes the inhibitory activity of selected indole analogues and related compounds against various enzyme targets.

Compound Class / DerivativeTarget EnzymeActivity (IC₅₀)Reference
Indazole Derivative (9u)FGFR13.3 nM nih.gov
Diphenylurea-Triazole (3c)IDO10.07 µM yuntsg.com
Imidazopyrazine AnalogueTgCDPK1Potent Inhibition nih.gov
Azinane-Triazole (12d)Acetylcholinesterase0.73 µM nih.gov

Receptor Ligand Binding (e.g., 5-HT6R ligands)

Analogues of this compound are of significant interest in medicinal chemistry, particularly as ligands for the serotonin (B10506) 5-HT6 receptor (5-HT6R). The 5-HT6 receptor is a G-protein-coupled receptor primarily expressed in the central nervous system and is a key target for developing treatments for cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net The general pharmacophore model for many 5-HT6R ligands includes a basic ionizable amine, a hydrogen bond acceptor group (often a sulfonamide), and a hydrophobic aromatic or heterocyclic ring system, a role that the indole scaffold can fulfill. nih.gov

Research into the structure-activity relationship (SAR) of indole derivatives has provided valuable insights. For instance, studies on N-arylsulfonylindole derivatives have shown that substitutions at the C-5 position of the indole ring can significantly influence binding affinity. A comparative analysis revealed that C-5 substituted derivatives, regardless of the specific substituent, generally exhibit lower affinity for the 5-HT6 receptor compared to their unsubstituted counterparts. nih.gov This suggests that the 5-methoxy group in this compound could potentially lead to a lower binding affinity in certain structural frameworks. For example, some C-5 substituted compounds showed a decrease in affinity of more than an order of magnitude compared to the non-substituted parent compound. nih.gov

Despite this, the indole core remains a viable scaffold. The binding of these ligands is understood to occur in an orthosteric binding pocket where key residues like Asp106 form a salt bridge with the ligand's charged amine, and other residues such as Trp281, Phe284, and Phe285 create a hydrophobic cluster that interacts with the indole ring system. nih.gov

Binding Affinity of Selected Indole Analogues for the 5-HT6 Receptor
CompoundSubstitution at C-5Binding Affinity (Ki, nM)
PUC-10-H58
4d-Cl>1000
PUC-7-H140
4a-OCH3>1000
PUC-9-H100
4b-F1000

Interaction with Mitochondrial Complex I (IF site)

The interaction of indole-based compounds with mitochondrial components is an area of growing research, particularly concerning neurodegenerative diseases. Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, and its dysfunction is implicated in cellular energy depletion and the production of reactive oxygen species (ROS). mdpi.com The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of complex I, is widely used in research to model Parkinson's disease-like pathology. mdpi.com

Studies have shown that certain indole derivatives may play a protective role in the context of mitochondrial dysfunction. For example, the endogenous indole derivative indolepropionamide (IPAM) has been reported to bind to complex I and act as a stabilizer of energy metabolism, thereby reducing ROS production. researchgate.net This suggests that the indole scaffold can be directed to interact with mitochondrial complex I. While direct studies on this compound are not prominent, the investigation of its analogues in models of mitochondrial dysfunction, such as those induced by MPP+, is a logical avenue for research. mdpi.com Such studies would aim to determine if these analogues can mitigate the effects of complex I inhibition, potentially offering therapeutic benefits for diseases linked to mitochondrial stress. mdpi.com

Modulation of Lipid Metabolism, mTOR Signaling, and Oxidative Stress

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. mdpi.com It exists in two distinct complexes, mTORC1 and mTORC2, which play integral roles in lipid homeostasis, including processes like lipogenesis (fatty acid synthesis) and adipogenesis. nih.govnih.gov The mTORC1 complex, in particular, is known to promote the synthesis and storage of lipids while inhibiting their consumption. embopress.org It achieves this, in part, by activating the transcription factor SREBP1 (Sterol Regulatory Element Binding Protein 1), a master regulator of genes involved in lipid synthesis. mdpi.comnih.gov

Dysregulation of mTOR signaling is associated with various metabolic diseases. mdpi.com The connection between indole analogues, mTOR, and lipid metabolism is an emerging field. Some indole derivatives have been shown to induce apoptosis by disrupting mitochondrial function and increasing levels of reactive oxygen species (ROS), a key component of oxidative stress. mdpi.com Given that mitochondrial integrity and ROS levels are closely linked to mTOR activity, it is plausible that indole compounds could modulate mTOR signaling and, consequently, lipid metabolism. For instance, since mTORC1 activity is sensitive to cellular stress, an indole analogue that induces ROS could indirectly influence mTOR-dependent metabolic pathways. Further research is needed to explore the direct effects of this compound analogues on specific components of the mTOR signaling cascade and their subsequent impact on lipid profiles.

Investigation of Pharmacological Properties

Bioavailability and Metabolism Studies

The development of any potential therapeutic agent requires a thorough understanding of its bioavailability and metabolic fate. mdpi.com For indole-based compounds, metabolism often involves Phase I oxidation reactions (such as N-oxidation and demethylation) and subsequent Phase II conjugation reactions. nih.gov These metabolic transformations are crucial as they can affect the compound's activity, duration of action, and potential for toxicity.

Pharmacokinetics (PK) Profiling

Pharmacokinetic (PK) profiling characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters evaluated include clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). nih.govnih.gov For indole analogues, PK properties can vary widely based on subtle structural changes.

In a study of macrocyclic indole derivatives, significant variations in intravenous (i.v.) clearance were observed based on the substitution pattern on the indole ring. The clearance values for several analogues were found to be within a two-fold range of a benchmark compound, indicating that while substitutions are influential, a general PK profile can be established for a given structural series. nih.gov The data below illustrates how different substituents on the indole core of a macrocyclic Mcl-1 inhibitor affect its clearance in mice.

Mouse Pharmacokinetic Parameters for Indole-Containing Macrocycles
CompoundIndole SubstituentsMouse i.v. CL (mL/min/kg)
134,5-dimethoxy7.4
105-methoxy6.6
175-methoxy-4-methyl5.5
194-methoxy-5-(methoxyethyl)ether15
204-methoxy-5-(Me-THF)ether7.7

Data adapted from a study on macrocyclic Mcl-1 inhibitors. nih.gov CL = Clearance.

In Vitro and In Vivo Biological Evaluation

The biological effects of this compound analogues are assessed through a combination of in vitro and in vivo studies. In vitro evaluations typically involve testing the compounds against specific molecular targets or in cell-based assays. For example, novel 5-chloro-indole-2-carboxamide derivatives have been evaluated for their antiproliferative effects against cancer cell lines, with some compounds showing potent activity. nih.gov Similarly, other indole derivatives have been tested for their inhibitory activity against specific enzymes or their ability to induce apoptosis in cancer cells. mdpi.comnih.gov

In these studies, the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are common metrics used to quantify a compound's potency. For instance, certain 5-chloro-indole derivatives demonstrated potent inhibitory activity against the EGFRT790M mutant kinase with IC50 values in the nanomolar range, comparable to the reference drug osimertinib. nih.gov

In Vitro Activity of Selected 5-Chloro-Indole Analogues
CompoundTarget/Cell LineActivity (IC50 / GI50, nM)
Analogue 5fEGFRWT73 ± 5
Analogue 5gEGFRWT85 ± 6
Analogue 5fEGFRT790M9.5 ± 2
Analogue 5gEGFRT790M11.9 ± 3
Osimertinib (Reference)EGFRT790M8 ± 2

Data from a study on indole-2-carboxamides as EGFR inhibitors. nih.gov

Anticancer/Antitumor Activity

Analogues of this compound have emerged as a promising class of compounds in the pursuit of novel anticancer agents. The indole core, substituted with a chloro and a methoxy group, provides a versatile platform for the design of molecules that can interact with various biological targets implicated in cancer progression.

The cytotoxic potential of indole derivatives has been evaluated against a panel of human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the lung carcinoma cell line (A549). While direct cytotoxicity data for analogues of this compound are not extensively reported in publicly available literature, related studies on substituted indole derivatives provide insights into their potential. For instance, various 2-phenylindole derivatives have been shown to inhibit the growth of multidrug-resistant cell lines. nih.gov The cytotoxic efficacy of novel compounds is often compared to established chemotherapeutic agents to gauge their potential. For example, a phosphomolybdate based hybrid solid demonstrated considerable inhibitory effects against MCF-7 and A549 cells, with IC50 values of 32.11 μmol L−1 and 25.17 μmol L−1, respectively. rsc.org

Table 1: Cytotoxicity of Selected Compounds Against A549 and MCF-7 Cell Lines

Compound/Extract Cell Line IC50/LC50 Reference
Alangium longiflorum Merr. Leaf Extract A549 LC50: 6.34μg/ml researchgate.net
Alangium longiflorum Merr. Leaf Extract MCF-7 LC50: 39.61μg/ml researchgate.net
Doxorubicin A549 LC50: 4.67μg/ml researchgate.net
Doxorubicin MCF-7 LC50: 5.62μg/ml researchgate.net
Phosphomolybdate hybrid solid A549 IC50: 25.17 μmol L−1 rsc.org
Phosphomolybdate hybrid solid MCF-7 IC50: 32.11 μmol L−1 rsc.org
Methotrexate A549 IC50: 26.93 μmol L−1 rsc.org
Methotrexate MCF-7 IC50: 49.79 μmol L−1 rsc.org

A key mechanism through which anticancer agents exert their effect is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. Several indole analogues have demonstrated these capabilities. For example, new 2-phenylindole derivatives have been shown to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle, which is followed by cell death. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to induce cell-cycle arrest and apoptosis in colorectal cancer cells. mdpi.com

In studies of 5-chloro-indole derivatives, specific compounds have been identified as potent inducers of apoptosis. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been shown to act as caspase-3 activators, a key enzyme in the apoptotic cascade. nih.gov These compounds demonstrated excellent caspase-3 protein overexpression levels in pancreatic cancer cells, indicating their potential as pro-apoptotic agents. nih.gov Furthermore, a synthetic benz[f]indole-4,9-dione analogue has been shown to induce G2/M cell cycle arrest and apoptosis in human lung cancer (A549) cells. researchgate.net

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and its mutation can lead to resistance to existing treatments. The development of EGFR inhibitors that can overcome this resistance is a significant area of research. A new series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides has been developed as antiproliferative agents that target both wild-type and mutant EGFR. nih.gov Certain compounds within this series exhibited potent inhibitory activity against EGFRT790M, a mutation associated with resistance to first-generation EGFR inhibitors. nih.gov Docking studies have provided insights into the binding modes of these compounds within the EGFR active site, with the 5-chloro-indolyl moiety inserting deeply into a hydrophobic pocket. nih.gov

Antimicrobial/Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Indole derivatives have been explored for their potential in this area. A novel imidazole derivative containing a 4-chloro-phenol moiety has been synthesized and evaluated for its antimicrobial potential, showing that metal complexes of the ligand exhibited better antimicrobial activity than the ligand alone. nih.gov The antimicrobial activities of these compounds are thought to be attributed to the presence of the imidazole ring and chloro-substituents. nih.gov

In the realm of antifungal research, novel indole[1,2-c]-1,2,4-benzotriazine derivatives have demonstrated promising in vitro activity against various phytopathogenic fungi. nih.gov Additionally, chloro-containing 1-aryl-3-oxypyrazoles have been synthesized and shown to have excellent fungicidal activity against Rhizoctonia solani. nih.gov Structure-activity relationship studies of these pyrazole derivatives indicated that chloro-substitution on the phenyl ring led to better fungicidal activity than on the pyrazole ring. nih.gov

Table 2: Antimicrobial Activity of a 4-Chloro-Phenol Imidazole Derivative and its Metal Complexes (MIC in μg/mL)

Compound Escherichia coli Klebsiella pneumoniae Staphylococcus aureus Candida glabrata Candida albicans Candida krusei
Ligand (HL) >500 >500 250 >500 >500 >500
Co(II) Complex 125 125 62.5 125 250 125
Ni(II) Complex 125 62.5 62.5 125 125 62.5
Cu(II) Complex 62.5 62.5 31.25 62.5 62.5 31.25
Zn(II) Complex 250 125 125 250 250 125
Cd(II) Complex 250 250 125 250 >500 250
Chloramphenicol 15.62 7.81 7.81 - - -
Ketoconazole - - - 31.25 15.62 31.25

Data derived from a study on a 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. nih.gov

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of significant interest. Indole-based compounds have shown potential in this therapeutic area. A series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their inhibitory effects on the production of pro-inflammatory cytokines IL-6 and IL-8. nih.gov Several of these compounds, particularly those with amino substitutions on the phenyl ring, exhibited better anti-inflammatory activity than the standard drug indomethacin at a concentration of 5 μM. nih.gov Structure-activity relationship studies highlighted that the amino group on the 5-position of the phenyl ring played a vital role in the anti-inflammatory activity. nih.gov

Neuroprotective Effects (e.g., Alzheimer's disease models)

Neurodegenerative disorders like Alzheimer's disease present a significant challenge to healthcare. The development of neuroprotective agents is a key strategy in combating these conditions. Analogues of 5-methoxy-1H-indole have been investigated for their neuroprotective activities in cellular models of Alzheimer's disease. nih.gov Research has highlighted the important roles of the 5-OCH3 group on the indole ring for these neuroprotective effects. nih.gov These compounds are thought to exert their effects by interacting with the mitochondrial complex I. nih.gov While cholinesterase inhibitors are a mainstay in Alzheimer's treatment, there is evidence that they also promote neuroprotective effects, potentially through the modulation of pathways like the PI3K/AKT signaling cascade. nih.govresearchgate.net

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

AMPK is a crucial cellular energy sensor and a key regulator of metabolism. Its activation is considered a promising strategy for the treatment of metabolic disorders such as type 2 diabetes mellitus. nih.gov Research has led to the discovery of a potent and selective class of benzimidazole-based direct AMPK activators, with some analogues showing structural similarities to this compound derivatives. nih.gov

One such compound, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of AMPK. acs.org While not a direct analogue, this indole derivative shares a substituted chloro-indole core. This compound and its analogues were investigated for their potential in treating diabetic nephropathy. acs.org The optimization of this series involved preparing analogues with varied physicochemical properties to improve oral absorption. acs.org Ultimately, compound PF-06409577 was advanced to first-in-human trials for the treatment of diabetic nephropathy. acs.org

Another related series of benzimidazole-based AMPK activators was developed, leading to the discovery of 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (MK-3903). nih.gov This compound demonstrated robust target engagement in the liver of mice following oral administration, resulting in improved lipid metabolism and insulin sensitization. nih.gov

Table 1: Investigated AMPK Activators

Compound Name Chemical Scaffold Therapeutic Target Investigated For
PF-06409577 Indole AMPK Diabetic Nephropathy acs.org
MK-3903 Benzimidazole AMPK Type 2 Diabetes Mellitus nih.gov

Anti-malarial Activity

The search for new and effective antimalarial agents is a global health priority, particularly with the rise of drug-resistant strains of Plasmodium falciparum. Analogues of this compound have been explored as part of the broader effort to develop novel antimalarial drugs.

One area of investigation has focused on chloroquine-pyrazole analogues. A study evaluated the in vitro antimalarial activity of such compounds against a chloroquine-resistant strain of P. falciparum. nih.gov The results showed that seven out of eight (4,5-dihydropyrazol-1-yl) chloroquine derivatives exhibited significant activity, indicating their potential as a new class of antimalarials. nih.gov However, the corresponding (pyrazol-1-yl) chloroquine derivatives were largely inactive, suggesting the importance of the pyrazole ring's aromaticity for activity. nih.gov

Another class of compounds, the 4(1H)-quinolone-3-diarylethers, has also been optimized for antimalarial activity. nih.gov While not direct indole analogues, this research highlights the importance of features like a halogen at the 6-position for enhanced metabolic stability and potent activity against drug-resistant malaria. nih.gov For instance, the 6-chloro analogue of a potent 4(1H)-quinolone was found to be less effective, potentially due to low aqueous solubility and poor oral bioavailability. nih.gov

Anti-HIV Activity

The development of novel anti-HIV agents remains a critical area of research. Some studies have investigated the potential of indole derivatives and related heterocyclic compounds as inhibitors of HIV replication.

Research into dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that methoxy substitution at the α-benzylic position can significantly enhance anti-HIV-1 activity. nih.gov Certain α-methoxy DABO derivatives carrying dihalo-substituted benzyl moieties demonstrated potent activity against wild-type HIV-1 and, notably, exhibited a 10- to 100-fold increased potency against several clinically relevant mutant strains. nih.gov Computational studies suggested that the (R) absolute configuration at the α-methoxy stereocenter was associated with the most potent antiviral activity. nih.gov

In a separate line of research, novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogues were designed and synthesized as potent anti-HIV agents. nih.gov The structure-activity relationship studies revealed that the functional group at the 5-position of the chromone ring is critical for potent activity against drug-resistant HIV strains. nih.gov

Anticholinesterase Activity

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov The search for new and more effective cholinesterase inhibitors has led to the exploration of various heterocyclic scaffolds.

A structure-based search for new cholinesterase inhibitors considered several heterocyclic systems, including indole. nih.gov The analysis suggested that for certain N-benzylpiperidinyl derivatives, the introduction of substituents like hydroxyl, chloro, or fluoro groups on the N-benzylpiperidinyl moiety could slightly improve activity against butyrylcholinesterase. nih.gov Another study highlighted that analogues of deoxyvasicinone–indole, which combine the pharmacophores of deoxyvasicinone and indole, act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Antidepressant Activity

The development of new antidepressant medications with novel mechanisms of action is an ongoing effort in psychiatric medicine. Some research has pointed to the potential of indole-related structures in this area.

One study investigated the antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a novel 5-HT3 receptor antagonist, in rodent models of depression. researchgate.net While not a direct this compound analogue, this compound features a heterocyclic core that has been explored for central nervous system activity.

Antihistaminic Activity

Antihistamines are widely used to treat allergic conditions. Research in this area has included the synthesis and evaluation of various heterocyclic compounds for their ability to block histamine receptors.

A study on N-(4-piperidinyl)-1H-benzimidazol-2-amines described the synthesis and evaluation of their in vitro and in vivo antihistaminic activity. nih.gov The in vivo activity was assessed using the compound 48/80 induced lethality test in rats and the histamine-induced lethality test in guinea pigs. nih.gov The phenylethyl derivatives within this series demonstrated the most potent antihistamine properties after oral administration in both animal models. nih.gov

Anti-Parkinson Activity

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Therapeutic strategies often aim to restore dopamine levels or protect neurons from further damage.

While direct studies on this compound analogues for anti-Parkinson's activity are not prevalent in the provided search results, related research on multi-target drugs for neurodegenerative diseases is relevant. For instance, certain cinnamoyl-N-acylhydrazone-donepezil hybrids have shown neuroprotective effects against damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in vitro. nih.gov

Antioxidant Activity

The indole nucleus is a fundamental scaffold in numerous bioactive compounds and is recognized for its antioxidant properties. The antioxidant capacity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Research into various C-3 substituted indole derivatives has shown that an unsubstituted indole nitrogen atom is essential for antioxidant activity. The specific functional groups attached to the methylene group at the C-3 position play a crucial role in modulating this activity nih.gov.

The mechanism of action is often attributed to the ability of the indole nitrogen to donate an electron, thereby neutralizing free radicals and generating a stable nitrogen-centered radical. Alkyl-substituted indole derivatives have been shown to effectively trap radicals like ABTS+• and DPPH. Furthermore, modifications to the side chain, such as the introduction of an imine group, can enhance the stability of the indole molecule by improving electron delocalization, which may contribute to higher free radical scavenging activity mdpi.com.

Studies on melatonin (B1676174) analogues with modifications on the indole ring have provided further insights into structure-activity relationships. For instance, analogues featuring an o-halogenated aromatic moiety have demonstrated effective antioxidant properties nih.gov. Conversely, p-halogenation on an aromatic side chain has been observed to decrease antioxidant activity compared to ortho- and meta-substitutions of the same halogen mdpi.com. A study on a novel indole derivative containing a tosyl moiety also suggested potential antioxidant activity through its high affinity for the tyrosinase enzyme, as predicted by molecular docking studies mdpi.com.

Table 1: Influence of Substitution on Antioxidant Activity of Indole Derivatives

Structural Feature / Modification Effect on Antioxidant Activity Supporting Findings
Unsubstituted Indole Nitrogen Considered mandatory for activity nih.gov. The nitrogen atom acts as an electron donor to scavenge radicals mdpi.com.
C-3 Position Substituent Strongly modulates antioxidant ability nih.gov. A derivative with a pyrrolidinedithiocarbamate moiety was found to be a highly active radical scavenger nih.gov.
Imine Group in Side Chain May increase stability and activity mdpi.com. Helps in the delocalization of electrons, enhancing free radical scavenging mdpi.com.
Halogenation of Aromatic Moiety Position-dependent effects. Ortho-halogenation can lead to effective antioxidant properties, while para-halogenation may decrease activity mdpi.comnih.gov.

Intestinal Barrier Protective Effects

Several indole derivatives have demonstrated beneficial effects. For example, indole-3-propionic acid (IPA), indoleacetic acid (IAA), and indole-3-aldehyde (IAld) have been shown to protect against increased gut permeability frontiersin.org. In human intestinal epithelial cells, indole can increase tight junction resistance and lower the levels of inflammatory cytokines mdpi.com. This anti-inflammatory action is often mediated through the activation of specific receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn regulate mucosal immune responses and integrity nih.govresearchgate.net.

Research on specific indole aldehyde derivatives has shown they can enhance gastrointestinal motility, increase levels of the antioxidant glutathione (GSH), and reduce markers of oxidative stress like malondialdehyde (MDA) and nitric oxide (NO) in the small intestine of mice with acute T. gondii infection mdpi.comnih.gov. These findings underscore the potential of the indole scaffold as a basis for developing therapeutic strategies for intestinal diseases mdpi.comnih.gov.

Table 2: Effects of Indole Derivatives on Intestinal Barrier Function

Indole Derivative Observed Effect Mechanism of Action
Indole Increases tight junction resistance; decreases inflammatory cytokines mdpi.com. Activates AhR and PXR to regulate mucosal integrity and immune response nih.govresearchgate.net.
Indole-3-propionic acid (IPA) Protects against increased gut permeability frontiersin.org. Modulates epithelial IL-10R1 activity in an AhR-dependent manner researchgate.net.
Indole-3-aldehyde (IAld) Protects against increased gut permeability; promotes epithelial cell proliferation frontiersin.org. Increases IL-10 expression via AhR to enhance mucosal barrier function frontiersin.orgresearchgate.net.
Indole Aldehyde Derivatives (general) Enhanced GI motility; increased GSH; reduced MDA and NO mdpi.comnih.gov. Inhibition of parasitic enzymes and reduction of oxidative stress mdpi.comnih.gov.

Prodrug Strategies and Analogue Design

Prodrug strategies are employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of active compounds. For indole-based molecules, prodrug design can enhance efficacy and overcome challenges like multidrug resistance. One approach involves creating GSH-responsive prodrugs by linking an indole derivative to another active agent, such as camptothecin, to achieve targeted release in cancer cells nih.gov.

Another strategy involves modifying the core structure to create kinetically inert complexes that release the active drug under specific physiological conditions. This has been demonstrated with platinum(IV) prodrugs that incorporate an indole-based derivative, 5-benzyloxyindole-3-acetic acid, in the axial position, which showed prominent anticancer activity nih.gov. Furthermore, the concept of hypoxia-activated PROTACs (HAP-TACs) utilizes an indolequinone group as a bioreductive trigger. Under hypoxic conditions, this group is reduced, releasing the active proteolysis targeting chimera (PROTAC) to selectively degrade target proteins in the low-oxygen environment of tumors acs.org.

General prodrug approaches, as described in patent literature, include the formation of ester or amide derivatives from carboxylic acid functionalities present in the parent indole compound google.comgoogle.com. Such modifications can alter solubility, stability, and absorption characteristics of the drug. These strategies highlight the versatility of the indole scaffold in analogue design, allowing for tailored modifications to optimize therapeutic potential.

Synthesis of Melatonin Analogs

The compound this compound is utilized as a chemical intermediate in the synthesis of various melatonin analogues pharmaffiliates.compharmaffiliates.com. The synthesis of these analogues involves strategic modifications of the indole core to explore structure-activity relationships and enhance biological properties such as receptor binding affinity and antioxidant activity.

Key synthetic strategies focus on three main sites of the melatonin molecule: the N-acetyl side chain at the C-3 position, the methoxy group at the C-5 position, and the indole nitrogen at the N-1 position mdpi.com. The side chain at position 3 is crucial for affinity to MT1 and MT2 melatonin receptors, and various methods have been developed to introduce or modify this chain, such as the reduction of a nitrile group followed by acetylation nih.gov.

Substitution at the N-1 position of the indole ring has also been explored to develop potent melatonin receptor agonists rsc.orgresearchgate.net. For example, replacing the amide's methyl group with longer alkyl chains like ethyl or propyl has been shown to increase binding affinity researchgate.net. The synthesis of 2,3-dihydro derivatives of melatonin represents another approach, achieved by reducing nitrile precursors using reagents like sodium borohydride (B1222165) and iodine, which alters the conformation of the side chain relative to the indole plane nih.gov. These diverse synthetic approaches allow for the creation of a wide range of melatonin analogues from substituted indole precursors like this compound, enabling the fine-tuning of their pharmacological profiles.

Table 3: Synthetic Strategies for Melatonin Analogues from Indole Precursors

Modification Site Synthetic Approach Purpose / Outcome
C-3 Side Chain Knoevenagel condensation of isatins with cyanoacetic acid, followed by reduction and acetylation nih.gov. Introduce or modify the crucial N-acetyl side chain to modulate receptor affinity nih.gov.
N-1 Indole Nitrogen Alkylation of the indole nitrogen researchgate.net. Design of potent N1-substituted melatonin receptor agonists rsc.orgresearchgate.net.
C-5 Methoxy Group Replacement with other groups or removal mdpi.com. Investigate the role of the 5-methoxy group in the compound's antioxidant activity mdpi.com.
Indole Ring Reduction of the C2-C3 double bond to form 2,3-dihydroindoles nih.gov. Create conformationally constrained analogues to study structure-activity relationships nih.gov.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for generating diverse libraries of 4-Chloro-5-methoxy-1H-indole analogues for biological screening. While classical methods like the Fischer and Madelung indole (B1671886) syntheses provide foundational approaches, future research will likely focus on more sophisticated and atom-economical strategies.

One promising avenue is the continued development of transition-metal-catalyzed reactions. Methodologies such as palladium-catalyzed cross-coupling and cyclization reactions offer precise control over the introduction of substituents and the formation of the indole ring system. mdpi.comorganic-chemistry.org Further exploration of intramolecular Friedel−Crafts acylation of 4-substituted indoles could provide a robust method for creating fused 4,5-disubstituted indole ring systems, which could be precursors or analogues of the target compound. acs.orgresearchgate.net This approach has shown high regioselectivity for cyclization at the 5-position, which is particularly relevant for building upon the 4-chloro-5-methoxy scaffold. acs.orgresearchgate.net

Additionally, research into one-pot multicomponent reactions will be crucial for streamlining the synthesis of complex indole derivatives. These reactions, by combining several synthetic steps into a single operation, reduce waste, save time, and can lead to the rapid generation of novel chemical entities. The development of such methodologies tailored to produce 4,5-disubstituted indoles would be a significant advancement. researchgate.net

Advanced Computational Modeling for Target Identification and Drug Design

Computational techniques are indispensable tools in modern drug discovery for identifying potential biological targets and optimizing lead compounds. For this compound, molecular docking and molecular dynamics simulations can be employed to predict its binding affinity and mode of interaction with a wide range of protein targets.

Table 1: Computational Approaches in Drug Discovery for Indole Derivatives

Computational MethodApplicationPotential Insights for this compound
Molecular DockingPredicts the preferred binding orientation of a ligand to a protein target.Identification of potential protein targets such as kinases, polymerases, or GPCRs. derpharmachemica.comresearchgate.netmdpi.compreprints.org
Molecular DynamicsSimulates the movement of atoms and molecules to understand the stability of ligand-protein complexes.Elucidation of the dynamic behavior of the compound in the binding pocket and the stability of key interactions.
QSARRelates the chemical structure of a compound to its biological activity.Guiding the design of analogues with improved potency and selectivity.
Pharmacophore ModelingIdentifies the essential 3D features of a ligand required for biological activity.Development of a pharmacophore model to screen virtual libraries for new hits with similar activity.

By docking the this compound scaffold into the crystal structures of various enzymes implicated in disease, such as protein kinases or viral polymerases, researchers can generate hypotheses about its potential mechanism of action. derpharmachemica.comresearchgate.net For instance, docking studies on other substituted indoles have successfully identified their potential as inhibitors of enzymes like human protein kinase CK2 and Hepatitis C NS5B polymerase. derpharmachemica.comresearchgate.net These computational predictions can then be validated through in vitro biological assays, accelerating the process of target identification.

Elucidation of Detailed Mechanisms of Action in Biological Systems

Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Initial broad-spectrum screening against a panel of cancer cell lines or microbial strains can provide preliminary indications of their potential therapeutic area.

Subsequent mechanistic studies would involve a battery of in vitro and cell-based assays to pinpoint the specific cellular pathways being modulated. For example, if the compound shows anticancer activity, investigations could focus on its effects on cell cycle progression, apoptosis, and key signaling pathways. Techniques such as Western blotting, flow cytometry, and gene expression profiling can be used to identify changes in protein levels and cellular processes.

Interestingly, a structure-activity relationship (SAR) evaluation of novel pyrazoline derivatives bearing an indole nucleus found that chlorine substitution was favorable for cytotoxicity, whereas a methoxy (B1213986) group was not beneficial for increasing cytotoxicity. nih.gov This suggests that the interplay between the chloro and methoxy groups in this compound could lead to a unique biological activity profile that warrants detailed investigation. Potential mechanisms for indole derivatives in cancer include the inhibition of topoisomerase and interference with tubulin polymerization. nih.gov

Development of Highly Selective and Potent Analogues

Once a promising biological activity is identified for the this compound scaffold, the next step is to systematically modify its structure to enhance potency and selectivity. This involves the synthesis and biological evaluation of a focused library of analogues to establish a clear structure-activity relationship (SAR).

Table 2: Key Positions for Analogue Development of this compound

Position of ModificationPotential SubstituentsRationale
N1 (Indole Nitrogen)Alkyl chains, benzyl groups, sulfonyl groupsTo probe the effect of steric bulk and electronics on activity and to potentially improve pharmacokinetic properties. nih.gov
C2 and C3Aryl groups, heterocyclic rings, amidesTo explore interactions with different sub-pockets of the target protein and to introduce new hydrogen bonding opportunities.
C6 and C7Small alkyl or halogen groupsTo fine-tune the electronic properties of the indole ring and potentially enhance binding affinity.

SAR studies on related indole derivatives have shown that even small modifications can have a significant impact on biological activity. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, replacing an 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, while slightly altering the potency. acs.org Similarly, in another study, the introduction of a methyl group at the N1 position of the indole significantly enhanced the anticancer activity by about 60-fold compared to the unsubstituted analogue. nih.gov These findings underscore the importance of systematic exploration of the chemical space around the this compound core.

Preclinical and Clinical Investigations of Promising Candidates

The ultimate goal of this research trajectory is to translate a promising analogue of this compound into a clinical candidate. This requires a rigorous preclinical development program to assess the safety and efficacy of the compound in animal models.

Preclinical studies typically involve pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Efficacy is evaluated in relevant animal models of the target disease, such as xenograft models for cancer. For instance, a macrocyclic Mcl-1 inhibitor incorporating a 5-methoxy-4-methyl-1H-indole-2-carboxylate moiety has demonstrated tumor regression in a mouse solid tumor xenograft model. nih.gov

Should a candidate demonstrate a favorable safety and efficacy profile in preclinical studies, it can then advance to human clinical trials. An example of an indole derivative that has reached this stage is 1H-indole-3-carboxamide (CPI-1205), a potent and selective inhibitor of the histone methyltransferase EZH2, which has entered Phase I clinical trials for B-cell lymphomas. acs.org This demonstrates the potential for indole-based compounds to progress from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-methoxy-1H-indole, and what reaction conditions are optimal?

Methodological Answer: The synthesis of this compound typically involves functionalization of indole precursors. A common approach includes:

  • Chlorination : Use of chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) on methoxy-substituted indoles under anhydrous conditions .
  • Optimization : Catalytic reduction or acid-mediated cyclization may follow to stabilize the product. For example, sodium hydride in THF at 0°C facilitates deprotonation, enabling sulfonation or halogenation (see analogous methods for 5-chloroindole derivatives) .

Q. Key Considerations :

  • Temperature control (e.g., ice baths for exothermic reactions).
  • Solvent selection (e.g., THF for deprotonation, acetonitrile for chlorination).
  • Purification via recrystallization (hexane/dichloromethane mixtures) or column chromatography .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity validation involves:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 70:30 ethyl acetate/hexane eluent) to isolate >95% pure product .
  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm functional group placement (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
    • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to verify molecular ion peaks .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 56–58°C for 5-methoxyindole analogs) .

Q. What spectroscopic techniques are employed for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identifies aromatic protons, methoxy groups, and coupling patterns (e.g., J-values for adjacent substituents) .
    • 13C NMR : Assigns quaternary carbons (e.g., C-Cl at ~115 ppm, methoxy carbons at ~55 ppm) .
  • X-ray Crystallography : Use SHELX software for refinement (riding H-atom models, anisotropic displacement parameters) to resolve bond lengths and angles .
  • FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for indole, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How does the positioning of chloro and methoxy groups influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing chloro group at C4 activates the indole ring for electrophilic substitution, while the methoxy group at C5 directs reactions to C6/C7 via resonance .
  • Case Study : In Suzuki-Miyaura coupling, the chloro group facilitates oxidative addition with palladium catalysts, whereas methoxy groups stabilize intermediates through π-donation .
  • Data Table : Reactivity Comparison of Substituted Indoles
PositionSubstituentReaction Rate (Relative)Preferred Coupling Site
C4ClHigh (Pd-mediated)C6/C7
C5OMeModerate (steric hindrance)C3/C2

Q. Reference :

Q. What strategies are used to analyze crystallographic data for structural determination?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at low temperature (100 K) to minimize thermal motion .
  • Refinement :
    • SHELXL : Apply riding H-atom models and anisotropic displacement parameters for non-H atoms .
    • Validation : Use R-factor convergence (<0.05) and check for residual electron density peaks.
  • Case Study : For 5-chloroindole derivatives, bond lengths (C-Cl = 1.73 Å) and angles (C4-C5-C6 = 120°) were resolved using SHELX .

Q. Workflow :

Index and integrate diffraction data.

Solve phase problem via direct methods.

Refine iteratively, incorporating H-atoms geometrically.

Q. Reference :

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
  • Structural-Activity Relationships (SAR) :
    • Functional Group Swapping : Replace Cl/OMe with F/OH to test electronic vs. steric effects .
    • Crystallographic Overlays : Align with co-crystallized targets (e.g., kinase enzymes) to validate binding modes .
  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., logP, polar surface area) influencing activity discrepancies .

Example : Bis-indolylmaleimides showed conflicting cytotoxicity data due to varying cell line permeability; adjusting logP via esterification resolved inconsistencies .

Q. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.